(1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
Description
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Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-3-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h6,10-11,14,17H,1-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRVSFANAADVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN(C(=C2)CO)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(cyclopropylmethyl)-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates a molecular weight of approximately 246.31 g/mol, with functional groups that suggest possible interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Key mechanisms include:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling and regulation of cellular processes.
- Receptor Binding : It may bind to various receptors, influencing neurotransmitter release and potentially modulating neurological functions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro assays demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammatory responses. In vivo studies indicated a reduction in pro-inflammatory cytokines when administered in models of inflammation.
| Model | Dose (mg/kg) | Effect on Cytokines (pg/mL) | Reference |
|---|---|---|---|
| Carrageenan-induced | 10 | IL-6: 150 → 80 | |
| Adjuvant arthritis | 5 | TNF-α: 200 → 100 |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound:
- Absorption : The compound is expected to have good oral bioavailability owing to its moderate lipophilicity.
- Distribution : It likely distributes well throughout tissues, including the central nervous system due to its ability to cross the blood-brain barrier.
- Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects against human lung cancer cells, showing significant apoptosis induction at low concentrations.
- Anti-inflammatory Effects in Rodent Models : In a rodent model of arthritis, treatment with the compound led to a marked reduction in joint swelling and pain scores compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
